3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride
Description
3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide dihydrochloride is a synthetic amide derivative with a piperidine substituent. Its structure comprises a propanamide backbone substituted with methyl and 1-methylpiperidin-4-yl groups, forming a tertiary amine. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11;;/h9H,3-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJCYBIJMHMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408969-14-0 | |
| Record name | 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride involves several stepsThe final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to control the reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate certain biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its piperidine and methyl substitutions. Comparisons with similar compounds highlight key differences in functional groups and their pharmacological implications:
Key Observations :
- Piperidine vs. Pyrazole : The piperidine group in the target compound may enhance blood-brain barrier penetration compared to pyrazole-containing analogs, making it more relevant for CNS-targeted therapies .
- Salt Form: The dihydrochloride salt improves aqueous solubility relative to monohydrochloride derivatives (e.g., ), which could influence bioavailability .
Pharmacological and Functional Comparisons
- Anticonvulsant Activity : Propanamide derivatives with tertiary amines (e.g., ) disrupt neuronal sodium channels, reducing seizure activity. The target compound’s methylpiperidine group may amplify this effect compared to simpler analogs like 2-methylpropanamide .
- Antioxidant and Antibacterial Activity: Compounds like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide () exhibit free radical scavenging and reducing power due to electron-donating substituents (e.g., chloropyridine). The absence of such groups in the target compound suggests divergent applications .
Physicochemical Properties
- Solubility : The dihydrochloride form increases polarity, contrasting with neutral amides like dibutyl phthalate () or lipophilic phenethyl derivatives () .
- Synthesis : The compound’s synthesis likely involves amide coupling between methylpiperidine and propanamide precursors, paralleling methods for related piperidine-amides (e.g., ) .
Biological Activity
3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide; dihydrochloride is a chemical compound with the molecular formula C10H21N3O·2HCl. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C10H21N3O·2HCl
- Molecular Weight : 199.29 g/mol
- CAS Number : 2408969-14-0
The biological activity of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide; dihydrochloride is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulate specific biochemical pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to phosphatases and other enzymes implicated in disease processes. For instance, studies have shown that similar compounds can inhibit ecto-nucleotide triphosphate diphosphohydrolase (e5'NT), which plays a crucial role in purinergic signaling pathways .
Biological Activity
Research indicates that 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide; dihydrochloride exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant inhibition of cell proliferation in leukemia and solid tumors .
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neurotoxic pathways.
Research Applications
The compound is utilized across various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Biological Research : In studies involving enzyme interactions and signaling pathways.
- Drug Development : Investigated for potential therapeutic applications against cancer and neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide dihydrochloride?
Methodological Answer:
Synthesis typically involves sequential alkylation and amidation steps. A validated approach for analogous piperidinyl-propanamide derivatives (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) employs methylating agents like methyl iodide with a base (e.g., K₂CO₃) in acetonitrile at elevated temperatures . Post-reaction, dihydrochloride salt formation is achieved via HCl treatment. Optimization includes monitoring reaction completion via TLC or HPLC and ensuring anhydrous conditions to prevent hydrolysis. Industrial scalability may involve continuous flow reactors for precise parameter control .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC (≥98% purity threshold) with UV detection at 254 nm for quantitative analysis .
- ¹H/¹³C NMR to confirm proton environments (e.g., methylpiperidinyl and propanamide moieties) and rule out stereochemical impurities .
- Mass Spectrometry (ESI-MS) for molecular weight validation (e.g., expected [M+H]+ ion).
- Elemental Analysis to verify stoichiometry of the dihydrochloride salt .
Basic: What experimental conditions are critical for maintaining stability during storage and handling?
Methodological Answer:
- Storage: Keep at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation .
- pH Sensitivity: Stability decreases in alkaline conditions (pH >8), leading to piperidine ring deformation. Use buffered solutions (pH 4–6) for in vitro assays .
- Safety Protocols: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact; follow GHS-compliant disposal guidelines .
Advanced: How can researchers design experiments to identify receptor targets or mechanistic pathways?
Methodological Answer:
- Computational Docking: Use software (e.g., AutoDock Vina) to predict binding affinities to dopamine or serotonin receptors, leveraging structural analogs (e.g., piperazine-based ligands) for template modeling .
- In Vitro Binding Assays: Radiolabeled competitive binding studies (e.g., ³H-spiperone for D2 receptors) with membrane preparations from transfected HEK293 cells .
- Pathway Analysis: RNA-seq or phosphoproteomics post-treatment to map downstream signaling (e.g., cAMP/PKA pathways) .
Advanced: How to resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
- Source Verification: Confirm compound purity (HPLC) and salt form (elemental analysis), as impurities or counterion variability alter activity .
- Assay Conditions: Standardize protocols (e.g., buffer ionic strength, temperature) to minimize environmental artifacts .
- Orthogonal Validation: Cross-validate using alternate methods (e.g., functional cAMP assays vs. radioligand binding) .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce stereoselectivity during amidation .
- Catalytic Asymmetric Hydrogenation: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reduction of intermediate ketones .
- Chromatographic Resolution: Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations via circular dichroism .
Advanced: How to mitigate off-target effects in in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability, brain penetration (logP), and metabolite formation (LC-MS/MS) to exclude confounding metabolites .
- Selective Receptor Knockout Models: Use CRISPR-edited animals or siRNA-treated cells to isolate target-specific effects .
- Dose-Response Curves: Establish steep Hill slopes to confirm target engagement specificity .
Advanced: What computational tools predict metabolic pathways and toxicity risks?
Methodological Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity .
- Molecular Dynamics Simulations: Analyze metabolite stability (e.g., N-demethylation or piperidine ring oxidation) using Amber or GROMACS .
- In Silico ToxCast: Cross-reference with EPA’s DSSTox database for structural alerts (e.g., genotoxic nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
